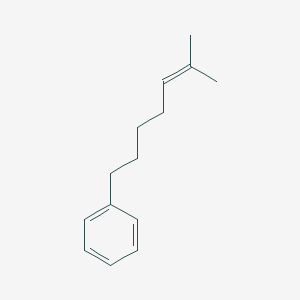
Benzene, (6-methyl-5-heptenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (6-methyl-5-heptenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 6-methyl-5-heptenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, (6-methyl-5-heptenyl)- may involve the catalytic hydrogenation of corresponding alkenes or the use of advanced techniques like continuous flow reactors to optimize yield and purity. The choice of method depends on the desired scale and application of the compound.
化学反応の分析
Types of Reactions: Benzene, (6-methyl-5-heptenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in the heptenyl chain.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfuric acid (H2SO4) for sulfonation; halogen carriers like FeBr3 or AlCl3 for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonic acids, and halogenated benzenes.
科学的研究の応用
Benzene, (6-methyl-5-heptenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用機序
The mechanism of action of Benzene, (6-methyl-5-heptenyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation-Reduction: The heptenyl chain can participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity.
類似化合物との比較
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, (6-methyl-5-heptenyl)- is unique due to its extended alkyl chain with a double bond, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
特性
CAS番号 |
92298-90-3 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
6-methylhept-5-enylbenzene |
InChI |
InChI=1S/C14H20/c1-13(2)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |
InChIキー |
LJFPAJPILKRWOW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCCC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


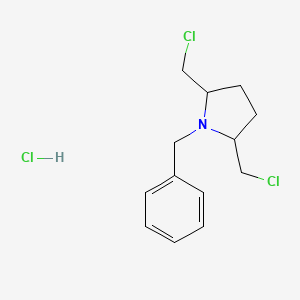
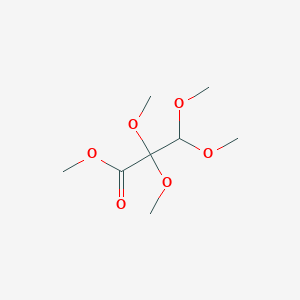
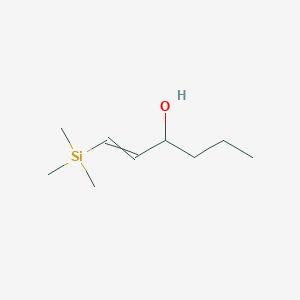
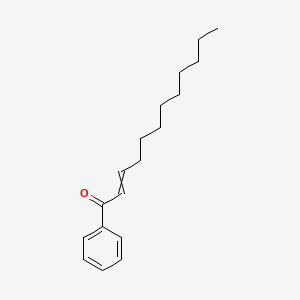

![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

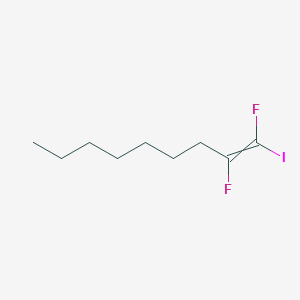
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)

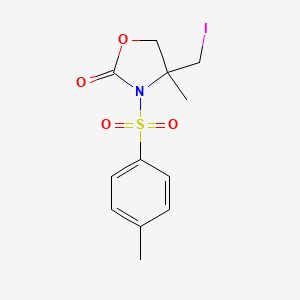
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)


